C6 NBD Lactosylceramide: A Technical Guide for Researchers
C6 NBD Lactosylceramide: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Biological Applications of C6 NBD Lactosylceramide for Researchers, Scientists, and Drug Development Professionals.
C6 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid. It incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain, making it an invaluable tool for visualizing and tracking the dynamics of glycosphingolipid metabolism, trafficking, and signaling within cellular systems.[] This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in key signaling pathways, complete with detailed experimental protocols.
Core Chemical Properties
C6 NBD Lactosylceramide possesses distinct chemical and physical properties that make it suitable for a range of biochemical and cell-based assays. Its key characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₄₂H₆₉N₅O₁₆[2][3] |
| Molecular Weight | 900.02 g/mol [][2][3][4] |
| CAS Number | 474943-04-9[2][3][5] |
| Appearance | Solid Powder[][2][5] |
| Purity | ≥98%[][2][5] |
| Fluorescence | Excitation (Ex): ~466-470 nm[6][7] Emission (Em): ~530-536 nm[6][7] |
| Solubility | Soluble in Chloroform:Methanol (2:1), DMSO, and Ethanol.[8][9] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[][8] |
| Synonyms | C6 NBD LacCer, N-Hexanoyl-NBD-lactosylceramide, N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1'-sphingosine.[2][3][5][8][10] |
Synthesis and Biological Significance
Lactosylceramide (LacCer) is a pivotal intermediate in the biosynthesis of a vast array of complex glycosphingolipids, including gangliosides and sulfatides.[11][12][13] It is synthesized by the enzyme lactosylceramide synthase (LacCer synthase), a β-1,4 galactosyltransferase, which catalyzes the transfer of galactose from UDP-galactose to glucosylceramide (GlcCer).[11][12][14]
C6 NBD Lactosylceramide is typically used as a fluorescent acceptor substrate in assays to measure the activity of lactosylceramide synthase.[4][15]
Experimental Protocol: Lactosylceramide Synthase Activity Assay
This protocol is adapted from methodologies used to measure LacCer synthase activity in vitro.[14]
1. Materials:
-
C6-NBD-Glucosylceramide (fluorescent substrate)
-
UDP-Galactose (UDP-Gal)
-
Membrane fraction containing LacCer synthase (e.g., from cell or tissue homogenates)
-
Reaction Buffer: 50 mM HEPES, pH 7.3
-
Cofactors: 5 mM MgCl₂, 5 mM MnCl₂
-
Inhibitor (optional): 5 mM gluconic acid δ-lactone
-
Stop Solution: Chloroform/Methanol (2:1, v/v)
-
HPLC Mobile Phase: Hexane/2-propanol/H₂O (45/54/1, v/v/v)
2. Procedure:
-
Prepare a reaction mixture (50 μL total volume) containing 50 pmol of C6-NBD-GlcCer (as a liposome), 200 μM UDP-Gal, 5 mM MgCl₂, 5 mM MnCl₂, and 5 mM gluconic acid δ-lactone in 50 mM HEPES buffer (pH 7.3).[14]
-
Initiate the reaction by adding 10 μL of the membrane fraction containing the enzyme.
-
Incubate the reaction mixture at 37°C for 20 minutes.[14]
-
Terminate the reaction by adding 200 μL of chloroform/methanol (2:1, v/v).[14]
-
Centrifuge the sample at 16,000 x g for 3 minutes to separate the phases.
-
Carefully collect the lower organic phase, dry it under a stream of nitrogen, and dissolve the lipid extract in 200 μL of the HPLC mobile phase.[14]
-
Analyze the sample by HPLC with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm) to separate and quantify the product, C6 NBD Lactosylceramide.[6]
Lactosylceramide-Centric Signaling Pathways
Lactosylceramide is not merely a biosynthetic intermediate; it is a bioactive lipid that functions as a second messenger in various signaling pathways, particularly those related to inflammation and oxidative stress.[11][12][13] It is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[13][16]
The convergence of stimuli such as oxidized LDL (ox-LDL), tumor necrosis factor-α (TNF-α), or platelet-derived growth factor (PDGF) on LacCer synthase triggers the synthesis of LacCer.[13] This newly formed LacCer can then activate NADPH oxidase, leading to the production of reactive oxygen species (ROS) and inducing a state of oxidative stress.[11][13] This cascade can subsequently activate downstream inflammatory pathways. For instance, LacCer activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[11][13] In neutrophils, LacCer-enriched signaling domains are coupled with the Src family kinase Lyn, leading to superoxide generation through PI3K, p38 MAPK, and PKC-dependent pathways.[17]
Caption: Lactosylceramide signaling pathway in inflammation.
Application in Research: Tracking Lipid Metabolism
C6 NBD Lactosylceramide is an excellent tool for studying glycosphingolipid trafficking and metabolism.[] Its fluorescence allows for real-time visualization of its uptake and transport through cellular compartments like the Golgi apparatus and plasma membrane.[][7]
Experimental Workflow: Analysis of C6 NBD Lactosylceramide Metabolism
The following workflow outlines the key steps for analyzing the cellular uptake and metabolic fate of C6 NBD Lactosylceramide. This protocol is based on established methods for tracking fluorescent lipid analogs.[18]
-
Cell Labeling: Cells are incubated with a C6 NBD Lactosylceramide/BSA complex. The complex is prepared by dissolving the lipid in ethanol and then adding it to a solution of fatty acid-free BSA.[18]
-
Lipid Extraction: After incubation and washing, total lipids are extracted from the cells using a solvent system, typically a chloroform/methanol mixture.[18]
-
HPLC Analysis: The extracted lipids are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a fluorescence detector.[6][18] This allows for the identification of the original probe and its various fluorescent metabolites.
References
- 2. C6 NBD Lactosylceramide (d18:1/6:0) - Cayman Chemical [bioscience.co.uk]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. netascientific.com [netascientific.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 17. Lactosylceramide-enriched glycosphingolipid signaling domain mediates superoxide generation from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
